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molecular formula C8H9ClO4S B2625153 2,6-Dimethoxybenzenesulfonyl chloride CAS No. 145980-89-8

2,6-Dimethoxybenzenesulfonyl chloride

Cat. No. B2625153
M. Wt: 236.67
InChI Key: KLVZDQNSNTUNGU-UHFFFAOYSA-N
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Patent
US05272128

Procedure details

Using the procedure described above, a mixture of 2,6-dimethoxybenzenesulfonyl chloride and 3-chloro-2,6-dimethoxybenzenesulfonyl chloride, which results from ring chlorination of the 2,6-dimethoxybenzenesulfonyl chloride by sulfuryl chloride, was prepared from 1,3-dimethoxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[S:11]([Cl:14])(=[O:13])=[O:12].ClC1C(OC)=C([S:24]([Cl:27])(=[O:26])=[O:25])C(OC)=CC=1>>[CH3:10][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[S:11]([Cl:14])(=[O:13])=[O:12].[S:24]([Cl:27])([Cl:14])(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=CC1)OC)S(=O)(=O)Cl)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl
Name
Type
product
Smiles
S(=O)(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05272128

Procedure details

Using the procedure described above, a mixture of 2,6-dimethoxybenzenesulfonyl chloride and 3-chloro-2,6-dimethoxybenzenesulfonyl chloride, which results from ring chlorination of the 2,6-dimethoxybenzenesulfonyl chloride by sulfuryl chloride, was prepared from 1,3-dimethoxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[S:11]([Cl:14])(=[O:13])=[O:12].ClC1C(OC)=C([S:24]([Cl:27])(=[O:26])=[O:25])C(OC)=CC=1>>[CH3:10][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[S:11]([Cl:14])(=[O:13])=[O:12].[S:24]([Cl:27])([Cl:14])(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=CC1)OC)S(=O)(=O)Cl)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl
Name
Type
product
Smiles
S(=O)(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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